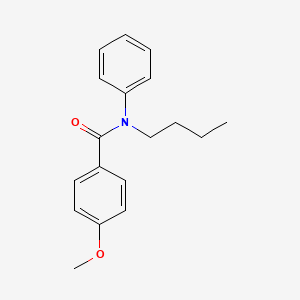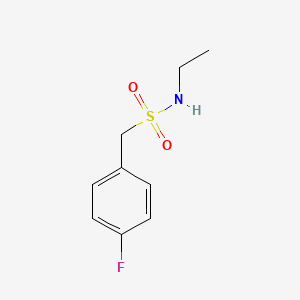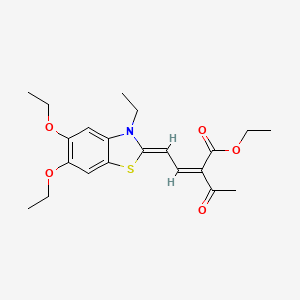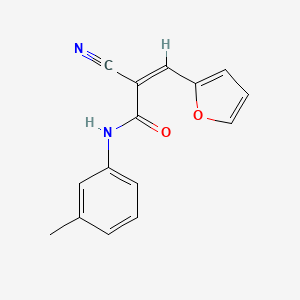
N-butyl-4-methoxy-N-phenylbenzamide
Overview
Description
N-butyl-4-methoxy-N-phenylbenzamide: is an organic compound with the molecular formula C18H21NO2 It is a derivative of benzamide, characterized by the presence of a butyl group, a methoxy group, and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with butylamine and phenylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-4-methoxy-N-phenylbenzamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: This compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: N-butyl-4-methoxy-N-phenylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-butyl-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
- N-allyl-4-methylbenzenesulfonamide
- 4-methoxy-N-phenylbenzamide
- N-allyl-p-toluenesulfonamide
Comparison: N-butyl-4-methoxy-N-phenylbenzamide is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The methoxy group also contributes to its distinct chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-butyl-4-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-14-19(16-8-6-5-7-9-16)18(20)15-10-12-17(21-2)13-11-15/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPSRWWSMBNMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4535440.png)
![1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B4535444.png)

![3-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535453.png)
![(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4535459.png)
![3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA](/img/structure/B4535472.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea](/img/structure/B4535490.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4535510.png)
![Methyl 3-[(3-ethoxypropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B4535511.png)

![6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4535530.png)

![4-bromo-2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4535537.png)
